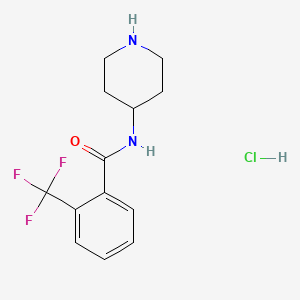

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” is a chemical compound with the molecular formula C13H16ClF3N2O and a molecular weight of 308.73 . It is categorized under the class of organic compounds known as benzamides .

Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” consists of a benzamide core with a trifluoromethyl group at the 2-position and a piperidin-4-yl group at the N-position .Scientific Research Applications

Synthesis and Characterization of Benzamide Complexes

Benzamide complexes with substituted benzaldehydes, including variations similar to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, have been synthesized and characterized. These compounds, when coordinated with metals like copper and cobalt, exhibit distinct geometries and show promise in antibacterial applications against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The copper complexes, in particular, demonstrated superior antibacterial activities compared to the free ligands (Khatiwora et al., 2013).

Design and Synthesis of Benzamide Derivatives as Serotonin 4 Receptor Agonist

A series of benzamide derivatives, related to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, were synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly Y-34959 and related compounds, showed potential in enhancing gastrointestinal motility. Despite the challenge of low bioavailability due to poor intestinal absorption rates, modifications in the chemical structure led to improvements, marking these derivatives as potential candidates for gastrointestinal treatments (Sonda et al., 2003).

Evaluation of Benzamide Derivatives as Cell Cycle Inhibitors

Novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity, particularly against HepG2 cells. Compound 47 emerged as a potent candidate, inhibiting cell cycle progression via a p53/p21-dependent pathway. This study highlights the potential of such derivatives in cancer treatment, showcasing the importance of cell cycle inhibition in therapeutic strategies (Hou et al., 2015).

Anti-Fatigue Effects of Benzamide Derivatives

Benzamide derivatives, synthesized via novel methods, were investigated for their anti-fatigue effects. The study revealed that certain compounds significantly extended the swimming times to exhaustion in weight-loaded forced swimming mice, compared to caffeine. This suggests potential anti-fatigue applications, although further research is needed to fully understand the underlying mechanisms (Wu et al., 2014).

properties

IUPAC Name |

N-piperidin-4-yl-2-(trifluoromethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9;/h1-4,9,17H,5-8H2,(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXUKKUDERPPNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)

![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)

![5-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2403743.png)

![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2403748.png)

![2-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-chloropyrazine](/img/structure/B2403749.png)